molecular formula C33H18N4O9S2 B1265950 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester CAS No. 31001-73-7

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester

Cat. No. B1265950
CAS RN: 31001-73-7
M. Wt: 678.7 g/mol
InChI Key: RVUFIAZZLHJNJS-UHFFFAOYSA-N
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Description

“1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester” is a chemical compound with the molecular formula C32H18N4O8S3. It has a molecular weight of 682.71 . The compound is achiral, with no defined stereocenters or E/Z centers .


Molecular Structure Analysis

The molecular structure of this compound is based on a naphthalene sulfonic acid core, with a diazo group and a benzoyl-phenylene ester attached . The exact structure would require more specific information or computational chemistry analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. Typically, these would include properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

1. Sensor Technology

The compound has been utilized in the synthesis of chemichromic azodyes for potential applications in sensor technology, particularly for monitoring blood parameters. The dyes demonstrate a change in color within the physiological pH range, indicating their suitability for use in pH-sensitive applications, such as blood parameter monitoring (Viscardi et al., 2002).

2. Liquid Crystal Technology

It has also been a precursor in the synthesis of unsymmetrical banana-shaped liquid crystalline compounds. These compounds exhibit mesomorphic properties that are influenced by the connecting groups between the aromatic rings, making them relevant in the development of new materials with specific liquid crystal behaviors (Simion et al., 2014).

3. Complexation and Schiff Base Ligand Formation

The compound's derivatives have been used in the formation of azo‐linked Schiff base ligands and their metal complexes, with potential applications in various fields, including catalysis and material science. These complexes have been characterized thoroughly, suggesting their importance in understanding ligand-metal interactions (Tunçel & Serin, 2005).

4. Photoresist Material in Semiconductor Industry

The compound has been part of the synthesis of a positive-type photosensitive polyamide. This material, featuring low branching and incorporating diazonaphthoquinone moieties, exhibits desirable characteristics for use as a photoresist material in the semiconductor industry. The sensitivity and ability to form fine patterns make this material a candidate for advanced lithography processes (Xiao et al., 2006).

5. Photocatalysis

It has been a part of synthetic pathways in photocatalysis, demonstrating the potential for the compound and its derivatives to be used in light-driven chemical reactions. This opens up possibilities for its use in green chemistry and sustainable industrial processes (Nagode et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .

properties

IUPAC Name

5-[4-benzoyl-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H18N4O9S2/c34-36-26-16-14-21-23(32(26)39)8-4-10-29(21)47(41,42)45-20-12-13-25(31(38)19-6-2-1-3-7-19)28(18-20)46-48(43,44)30-11-5-9-24-22(30)15-17-27(37-35)33(24)40/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUFIAZZLHJNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067586
Record name 4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
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Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,3-phenylene ester

CAS RN

31001-73-7
Record name 2,4-Bis(1,2-naphthoquinone-2-diazido-5-sulfonyloxy)benzophenone
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Record name 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1,1'-(4-benzoyl-1,3-phenylene) ester
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Record name 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 1,1'-(4-benzoyl-1,3-phenylene) ester
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Record name 4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
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Record name 4-benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
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Record name 1-NAPHTHALENESULFONIC ACID, 6-DIAZO-5,6-DIHYDRO-5-OXO-, 1,1'-(4-BENZOYL-1,3-PHENYLENE) ESTER
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